molecular formula C15H25ClN2O B1377086 (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride CAS No. 1423015-68-2

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride

Cat. No.: B1377086
CAS No.: 1423015-68-2
M. Wt: 284.82 g/mol
InChI Key: OVBASEFMRZNSOQ-UQKRIMTDSA-N
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Description

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of an appropriate amine with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For instance, benzyl chloride and ethyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl or ethyl derivatives.

Scientific Research Applications

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-benzyl-N-methyl-4-methylpentanamide hydrochloride
  • (2S)-2-amino-N-benzyl-N-ethyl-3-methylpentanamide hydrochloride
  • (2S)-2-amino-N-benzyl-N-ethyl-4-ethylpentanamide hydrochloride

Uniqueness

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBASEFMRZNSOQ-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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